molecular formula C22H15ClO3 B3041194 3-(4-Chlorophenyl)-7-methoxy-4-phenylchromen-2-one CAS No. 262591-07-1

3-(4-Chlorophenyl)-7-methoxy-4-phenylchromen-2-one

Cat. No. B3041194
M. Wt: 362.8 g/mol
InChI Key: PLBUVWHGUBHZBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Unfortunately, there is no specific information available for “3-(4-Chlorophenyl)-7-methoxy-4-phenylchromen-2-one”. However, it appears to be a complex organic compound likely to have a benzene ring structure due to the presence of phenyl groups1.



Synthesis Analysis

There is no direct information available on the synthesis of “3-(4-Chlorophenyl)-7-methoxy-4-phenylchromen-2-one”. However, similar compounds have been synthesized through various methods, including reactions involving chlorophenyl compounds2.



Molecular Structure Analysis

The molecular structure of “3-(4-Chlorophenyl)-7-methoxy-4-phenylchromen-2-one” is not directly available. However, similar compounds have been analyzed using techniques like single-crystal X-ray diffraction, Hirshfeld surface analysis, and Density Functional Theory (DFT)3.



Chemical Reactions Analysis

There is no specific information available on the chemical reactions involving “3-(4-Chlorophenyl)-7-methoxy-4-phenylchromen-2-one”. However, similar compounds have been studied for their chemical reactivity properties4.



Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(4-Chlorophenyl)-7-methoxy-4-phenylchromen-2-one” are not directly available. However, similar compounds have been characterized by techniques like FT-IR, 1H-NMR, 13C-NMR, and single-crystal X-ray diffraction4.


Safety And Hazards

The safety and hazards of “3-(4-Chlorophenyl)-7-methoxy-4-phenylchromen-2-one” are not directly available. However, similar compounds have been studied for their safety and hazards, indicating potential risks associated with handling such compounds6.


Future Directions

The future directions for “3-(4-Chlorophenyl)-7-methoxy-4-phenylchromen-2-one” are not directly available. However, similar compounds have been studied for their potential applications in various fields, suggesting possible future research directions7.


Please note that the information provided is based on the closest available data and may not be entirely accurate for “3-(4-Chlorophenyl)-7-methoxy-4-phenylchromen-2-one”. Further research and studies would be needed to provide a more accurate analysis.


properties

IUPAC Name

3-(4-chlorophenyl)-7-methoxy-4-phenylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15ClO3/c1-25-17-11-12-18-19(13-17)26-22(24)21(15-7-9-16(23)10-8-15)20(18)14-5-3-2-4-6-14/h2-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLBUVWHGUBHZBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=C(C(=O)O2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Chlorophenyl)-7-methoxy-4-phenylchromen-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Chlorophenyl)-7-methoxy-4-phenylchromen-2-one
Reactant of Route 2
Reactant of Route 2
3-(4-Chlorophenyl)-7-methoxy-4-phenylchromen-2-one
Reactant of Route 3
Reactant of Route 3
3-(4-Chlorophenyl)-7-methoxy-4-phenylchromen-2-one
Reactant of Route 4
Reactant of Route 4
3-(4-Chlorophenyl)-7-methoxy-4-phenylchromen-2-one
Reactant of Route 5
Reactant of Route 5
3-(4-Chlorophenyl)-7-methoxy-4-phenylchromen-2-one
Reactant of Route 6
Reactant of Route 6
3-(4-Chlorophenyl)-7-methoxy-4-phenylchromen-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.